molecular formula C4H4F3NO2 B6157739 5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 98887-20-8

5-(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No. B6157739
CAS RN: 98887-20-8
M. Wt: 155.1
InChI Key:
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Description

5-(Trifluoromethyl)-1,3-oxazolidin-2-one, otherwise known as 5-TFM-OX, is a heterocyclic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. 5-TFM-OX is a versatile molecule that can be used in a variety of reactions and has been found to have a wide range of biological activities, such as anti-inflammatory, anti-oxidant, and anti-cancer activities.

Scientific Research Applications

5-TFM-OX has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocatalysts. It has also been used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds. Additionally, 5-TFM-OX has been used in the synthesis of polymers and dendrimers for the development of novel materials.

Mechanism of Action

The mechanism of action of 5-TFM-OX is not fully understood, but it is believed to be related to its ability to form strong hydrogen bonds with other molecules. In addition, 5-TFM-OX has been found to interact with lipids and proteins, as well as to form complexes with metals and other organic compounds. These interactions are thought to be responsible for its biological activities.
Biochemical and Physiological Effects
5-TFM-OX has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been found to have anti-microbial and anti-fungal properties. In addition, 5-TFM-OX has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, which could potentially lead to the development of novel therapeutic agents.

Advantages and Limitations for Lab Experiments

The use of 5-TFM-OX in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available commercially. In addition, it is a versatile molecule that can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. For example, it is highly reactive and can react with other compounds, leading to the formation of unwanted byproducts. In addition, it is toxic and should be handled with extreme caution.

Future Directions

The potential applications of 5-TFM-OX are vast and there are many possible future directions for research. For example, further research could focus on the development of new synthetic methods for the synthesis of 5-TFM-OX derivatives. Additionally, further research could be conducted to explore the potential therapeutic uses of 5-TFM-OX, such as its use in the treatment of cancer and other diseases. Finally, research could be conducted to explore the mechanism of action of 5-TFM-OX and how it interacts with other molecules.

Synthesis Methods

The synthesis of 5-TFM-OX is typically accomplished via a three-step process. First, a trifluoromethylation reaction is performed on an aldehyde or ketone using trifluoromethanesulfonic anhydride (TFMSA) and a base, such as sodium hydroxide or potassium carbonate. The resulting product is then treated with an amine, such as trimethylamine, to form the desired 5-TFM-OX. This method has been used to synthesize a variety of 5-TFM-OX derivatives, including 5-TFM-OX-pyrrolidines and 5-TFM-OX-thiazolidinones.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(trifluoromethyl)-1,3-oxazolidin-2-one can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2,2-trifluoroethylamine", "glyoxal", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide" ], "Reaction": [ "Step 1: Glyoxal is reacted with 2,2,2-trifluoroethylamine in the presence of sodium hydroxide to form 5-(trifluoromethyl)-1,3-oxazolidine.", "Step 2: The 5-(trifluoromethyl)-1,3-oxazolidine is then treated with acetic anhydride to form the corresponding N-acetyl derivative.", "Step 3: Finally, the N-acetyl derivative is heated with phosphorus pentoxide to form 5-(trifluoromethyl)-1,3-oxazolidin-2-one." ] }

CAS RN

98887-20-8

Molecular Formula

C4H4F3NO2

Molecular Weight

155.1

Purity

95

Origin of Product

United States

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